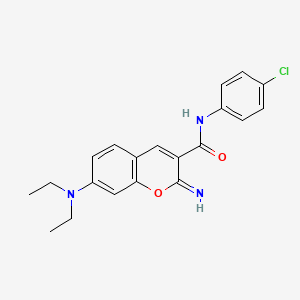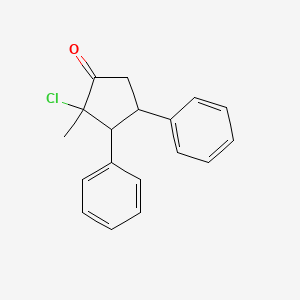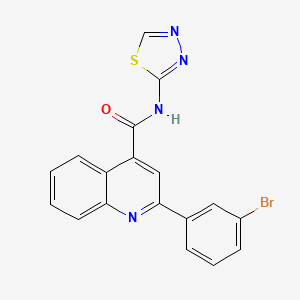
4-(1,3-Dioxepan-2-ylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxepan-2-ylmethyl)morpholine is a chemical compound with the molecular formula C10H19NO3 It features a morpholine ring substituted with a 1,3-dioxepane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxepan-2-ylmethyl)morpholine typically involves the reaction of morpholine with a suitable 1,3-dioxepane derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-chloromethyl-1,3-dioxepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxepan-2-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine or dioxepane moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine or dioxepane derivatives.
Applications De Recherche Scientifique
4-(1,3-Dioxepan-2-ylmethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxepan-2-ylmethyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The morpholine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The dioxepane moiety may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the dioxepane moiety, used widely in pharmaceuticals and as a solvent.
1,3-Dioxepane: A cyclic ether that forms the basis of the dioxepane moiety in the compound.
4-(2-Hydroxyethyl)morpholine: A related compound with a hydroxyethyl group instead of the dioxepane moiety.
Uniqueness
4-(1,3-Dioxepan-2-ylmethyl)morpholine is unique due to the presence of both the morpholine and dioxepane moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
4-(1,3-dioxepan-2-ylmethyl)morpholine |
InChI |
InChI=1S/C10H19NO3/c1-2-6-14-10(13-5-1)9-11-3-7-12-8-4-11/h10H,1-9H2 |
Clé InChI |
CWSNDHVHLIVBRO-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(OC1)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11116462.png)
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11116473.png)
![2-(2-bromophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11116476.png)
![2-(4-Chlorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11116478.png)
![N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxyaniline](/img/structure/B11116482.png)
![[5,7-dimethyl-2-(4-methylphenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate](/img/structure/B11116492.png)


![N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B11116501.png)


![Ethyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11116526.png)
![N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11116531.png)
![N-(3-chlorophenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B11116536.png)
